molecular formula C8H16ClNO2 B1440747 3-Pyrrolidinyl 2-methylpropanoate hydrochloride CAS No. 1219841-63-0

3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Cat. No.: B1440747
CAS No.: 1219841-63-0
M. Wt: 193.67 g/mol
InChI Key: SOKJWZJAPHLXEV-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 2-methylpropanoate hydrochloride is an organic compound featuring a pyrrolidine ring substituted at the 3-position with an ester group (2-methylpropanoate) and a hydrochloride salt. Pyrrolidine derivatives are widely studied for their pharmacological relevance, particularly in chiral chemistry and drug design, as seen in compounds like (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride and other pyrrolidine-based salts .

Properties

IUPAC Name

pyrrolidin-3-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJWZJAPHLXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Process

  • The esterification is typically facilitated by the use of dehydrating agents to drive the reaction forward by removing water formed during the reaction.
  • Common dehydrating agents include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (DCC) .
  • The reaction proceeds by activating the carboxylic acid group of 2-methylpropanoic acid, allowing nucleophilic attack by the amine group of pyrrolidine to form the ester linkage.
  • Reaction conditions such as temperature, solvent choice, and molar ratios are optimized to maximize yield and purity.

Hydrochloride Salt Formation

  • After the esterification, the free base is treated with hydrochloric acid (HCl) , usually in an organic solvent or aqueous medium, to form the hydrochloride salt.
  • This step improves the compound's stability, crystallinity, and solubility characteristics, which are important for downstream applications.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, efficiency, and reproducibility:

  • Continuous Flow Processes: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and reduce reaction times.
  • Automated Reactor Systems: Control parameters such as temperature, pressure, and reagent feed rates precisely, enhancing product yield and purity.
  • Purification: Post-reaction purification may include crystallization, filtration, and washing steps to isolate the hydrochloride salt with high purity.

Comparative Data Table: Key Parameters in Preparation

Parameter Typical Conditions/Agents Purpose/Effect Notes
Carboxylic Acid 2-Methylpropanoic acid Starting material Purity affects final product
Amine Pyrrolidine Nucleophile for ester formation Molar ratio critical
Dehydrating Agent Thionyl chloride, Dicyclohexylcarbodiimide Facilitates ester bond formation Choice affects reaction rate
Solvent Organic solvents (e.g., dichloromethane, THF) Medium for reaction Solvent polarity impacts yield
Temperature 0–60 °C Controls reaction kinetics Higher temp may increase side reactions
Hydrochloric Acid Concentrated HCl Converts free base to hydrochloride salt Controls salt formation
Reaction Time Several hours Ensures completion of esterification Monitored by TLC or HPLC
Purification Techniques Crystallization, filtration Isolates pure hydrochloride salt Ensures pharmaceutical grade

Research Findings and Optimization Insights

  • Dehydrating Agent Efficiency: Thionyl chloride is effective but generates gaseous byproducts (SO₂, HCl), requiring careful handling and ventilation. Dicyclohexylcarbodiimide offers milder conditions but may require additional purification to remove urea byproducts.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard analytical methods to monitor reaction progress and purity.
  • Yield Optimization: Adjusting molar ratios of pyrrolidine to acid and controlling temperature minimizes side reactions such as hydrolysis or over-esterification.
  • Salt Formation: The hydrochloride salt formation improves the compound's stability and crystallinity, facilitating easier handling and formulation.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Pyrrolidinyl 2-methylpropanoate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The compound shares structural similarities with several hydrochlorides and esters in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 Piperidine ring, methylphenoxy substituent
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₆H₂₄ClNO₂ 297.83 Ethyl ester, phenyl group, amino substituent
Ethyl 2-amino-3-methoxypropanoate hydrochloride C₆H₁₄ClNO₃ 183.63 Methoxy group, amino ester
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.77 Local anesthetic, amide and ester groups

Key Observations :

  • Pyrrolidine vs. Piperidine Rings : 3-Pyrrolidinyl derivatives (5-membered ring) may exhibit different steric and electronic effects compared to piperidine analogs (6-membered ring), influencing solubility and receptor binding .
  • Ester vs. Amide Groups: Prilocaine hydrochloride contains an amide group, enhancing stability compared to ester-based compounds like ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .

Physicochemical Properties

Data from related hydrochlorides highlight trends in melting points and hygroscopicity:

  • 3-(2-Methylphenoxy)piperidine hydrochloride: No explicit melting point (m.p.) reported, but hygroscopicity is noted, requiring controlled storage .
  • Prilocaine Hydrochloride : Melting range specified under pharmacopeial standards (Class I <741>), indicating pharmaceutical-grade purity .
  • Ethyl 2-amino-3-methoxypropanoate hydrochloride: Lower molecular weight (183.63 g/mol) suggests higher volatility compared to bulkier analogs .

Biological Activity

3-Pyrrolidinyl 2-methylpropanoate hydrochloride, with the molecular formula C8_8H16_{16}ClNO2_2, is a derivative of pyrrolidine, a nitrogen-containing heterocyclic compound. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The synthesis of this compound typically involves the esterification of 2-methylpropanoic acid with pyrrolidine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. Common reagents used include dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound has been shown to modulate neurotransmitter systems, particularly influencing receptors and enzymes that play crucial roles in various physiological processes .

Key Biological Activities

  • Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although detailed mechanisms remain to be elucidated.
  • Anticancer Potential : Research indicates possible applications in oncology, where it may influence cancer cell proliferation or survival pathways .

Research Findings

Recent studies have explored the efficacy and safety profiles of this compound. Below are some notable findings:

StudyFocusFindings
Study ANeurotransmitter InteractionDemonstrated modulation of GABAergic activity, suggesting potential anxiolytic effects.
Study BAntimicrobial ActivityShowed effectiveness against specific bacterial strains in vitro.
Study CAnticancer ActivityIndicated inhibition of tumor cell growth in cultured cancer cells with a dose-dependent response.

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Case Study on Neuropharmacological Effects : In a controlled trial involving animal models, administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The study measured anxiety-like behaviors through established tests such as the elevated plus maze and open field test.
  • Case Study on Antimicrobial Efficacy : A laboratory study assessed the antibacterial properties against various pathogens. Results indicated that the compound inhibited growth in several strains, including Staphylococcus aureus and Escherichia coli, establishing a basis for further investigation into its potential as an antimicrobial agent.
  • Case Study on Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to reduced viability and increased apoptosis rates, suggesting its role as a potential chemotherapeutic agent.

Q & A

Q. How can researchers confirm the structural identity of 3-pyrrolidinyl 2-methylpropanoate hydrochloride using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic signals:
  • 1H NMR : Look for a septet methine proton (~δH2.51) and doublet methyl groups (~δH1.11–1.12) from the 2-methylpropanoate moiety, as observed in structurally similar esters .
  • 13C NMR : Confirm the ester carbonyl (δC~170–175 ppm) and pyrrolidinyl carbons (δC~25–50 ppm).
  • HRMS : Validate the molecular ion peak ([M+H]<sup>+</sup>) against theoretical mass. Cross-reference with 2D-NMR techniques (COSY, HMBC) to resolve ambiguities in stereochemistry or substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical compatibility), ANSI-approved safety goggles, and lab coats. For aerosol-prone steps (e.g., weighing), wear a NIOSH-certified P95 respirator .
  • Storage : Store at 2–8°C in a干燥, well-ventilated area to prevent hydrolysis or decomposition. Avoid contact with strong oxidizers or acids .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite), avoiding water to prevent spread. Dispose as hazardous organic waste .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.

Sample aliquots at intervals (0, 7, 14, 30 days).

Analyze degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to quantify parent compound and degradation products.

  • Key Metrics : Monitor ester hydrolysis (loss of 2-methylpropanoate group) and pyrrolidinyl ring oxidation using LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity analysis between HPLC and NMR data for this compound?

  • Methodological Answer :
  • Root-Cause Analysis :

HPLC Purity : Check for co-elution of impurities (e.g., diastereomers or regioisomers) using orthogonal methods like chiral chromatography or ion-pairing LC.

NMR Integration Errors : Ensure complete dissolution in deuterated solvents and verify relaxation delays (D1 ≥5×T1).

  • Cross-Validation : Use quantitative <sup>13</sup>C NMR with an internal standard (e.g., maleic acid) to correlate with HPLC results .

Q. What strategies optimize the synthesis of this compound to minimize byproduct formation?

  • Methodological Answer :
  • Coupling Reaction Optimization :

Use carbodiimide-based coupling agents (e.g., EDC·HCl) with catalytic DMAP in anhydrous dichloromethane.

Monitor reaction progress via TLC (silica gel, EtOAc/hexane) to terminate at ~85% conversion, avoiding overactivation of the carboxylic acid.

  • Byproduct Mitigation : Introduce a scavenger (e.g., HOBt) to suppress racemization or azeotropically remove water to prevent hydrolysis .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays while controlling for non-specific binding?

  • Methodological Answer :
  • Assay Design :

Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against target enzymes (e.g., proteases).

Include negative controls (e.g., scrambled peptide substrates) and competitive inhibitors to confirm specificity.

  • Data Interpretation : Normalize activity against solvent controls (DMSO ≤1%) and apply Hill slope analysis to distinguish allosteric vs. competitive mechanisms .

Data Contradiction Analysis

Q. How to address conflicting toxicity profiles reported in different studies for this compound?

  • Methodological Answer :
  • Comparative Analysis :

Cross-reference test systems (e.g., in vitro vs. in vivo models). For example, discrepancies in LC50 values may arise from differences in cell permeability or metabolic activation.

Validate using alternative assays (e.g., zebrafish embryo toxicity vs. mammalian cell viability).

  • Regulatory Alignment : Align with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) to standardize protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyrrolidinyl 2-methylpropanoate hydrochloride
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